N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE
Overview
Description
N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE is a compound that belongs to the class of bis-pyridyl-bis-amides. It is characterized by the presence of two pyridyl groups attached to an isophthalamide backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to form coordination polymers and metal-organic frameworks (MOFs) with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE typically involves the reaction of isophthalic acid with 3-aminopyridine in the presence of a dehydrating agent such as triphenylphosphite. The reaction is carried out in a solvent like pyridine at elevated temperatures (around 110°C) to facilitate the formation of the amide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE can undergo various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, leading to the formation of coordination polymers and MOFs.
Hydrogen Bonding: The amide groups can participate in hydrogen bonding, influencing the compound’s solid-state structure.
Common Reagents and Conditions
Metal Salts: Common metal salts used in coordination reactions include cadmium nitrate, cobalt chloride, and copper acetate.
Solvents: Pyridine, methanol, and water are frequently used solvents in these reactions.
Major Products Formed
Coordination Polymers: The reaction with metal salts can lead to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers.
Metal-Organic Frameworks: Depending on the reaction conditions and metal ions used, various MOFs with unique structural properties can be synthesized.
Scientific Research Applications
N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The molecular targets include various metal ions, and the pathways involved are related to coordination chemistry and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-pyridyl)isophthalamide: Similar in structure but with pyridyl groups at the 4-position instead of the 3-position.
N,N’-bis(3-pyridyl)terephthalamide: Similar backbone but with terephthalic acid instead of isophthalic acid.
Uniqueness
N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE is unique due to its specific arrangement of pyridyl groups and the resulting coordination chemistry properties. This uniqueness allows it to form distinct coordination polymers and MOFs with different structural and functional characteristics compared to its analogs .
Properties
IUPAC Name |
1-N,3-N-dipyridin-3-ylbenzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-6-2-8-19-11-15)13-4-1-5-14(10-13)18(24)22-16-7-3-9-20-12-16/h1-12H,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHDYYIPUWNLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251896 | |
Record name | N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82311-82-8 | |
Record name | N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82311-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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